6-Oxopiperidine-3-carboxylic acid

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Chiral δ-lactam building block (CAS 22540-50-7) with unique ring size and conformational restraint not available from 5-oxopyrrolidine analogs. Essential for medicinal chemistry targeting TBK1, autotaxin, SGLT1, BACE-1, and acetylcholinesterase (IC50 152 nM). Validated antimicrobial activity via acetate kinase inhibition against MDR TB and Gram-negative pathogens. Direct entry to six-membered lactam drug candidates—no ring expansion required. Secure this privileged scaffold for your next discovery program.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 22540-50-7
Cat. No. B1297619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxopiperidine-3-carboxylic acid
CAS22540-50-7
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1CC(=O)NCC1C(=O)O
InChIInChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
InChIKeyLWZUSLUUMWDITR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxopiperidine-3-carboxylic Acid (CAS 22540-50-7): Chemical Identity and Procurement Specifications


6-Oxopiperidine-3-carboxylic acid (CAS 22540-50-7), also known as 2-piperidone-5-carboxylic acid or 6-oxonipecotic acid, is a chiral δ-lactam building block with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It exists as a white to off-white hygroscopic solid with a melting point of 181–184°C and predicted pKa of 4.21 ± 0.20 . The compound features both a ketone group at the 6-position and a carboxylic acid group at the 3-position of the piperidine ring, which confers distinct chemical reactivity and potential biological activities . This structural motif positions 6-oxopiperidine-3-carboxylic acid as a versatile intermediate in medicinal chemistry and a scaffold for developing derivatives with therapeutic applications .

Why 6-Oxopiperidine-3-carboxylic Acid Cannot Be Readily Replaced by Closely Related Lactam Analogs


The specific ring size (six-membered δ-lactam) of 6-oxopiperidine-3-carboxylic acid fundamentally distinguishes it from five-membered γ-lactam analogs such as 5-oxopyrrolidine-3-carboxylic acid [1]. This structural difference directly impacts ring strain, conformational flexibility, and hydrogen-bonding geometry, leading to divergent binding affinities and pharmacokinetic properties . Furthermore, the 3-carboxylic acid group, when combined with the 6-oxo functionality, creates a unique pharmacophore that is not recapitulated by simple nipecotic acid derivatives lacking the lactam carbonyl, nor by 1-alkyl-6-oxopiperidine-3-carboxylic acids where N-substitution alters the hydrogen-bonding capacity and steric profile [2]. Generic substitution among these in-class compounds fails because even minor structural modifications—ring contraction from six to five members, N-alkylation, or esterification—produce distinct biological activity profiles, as evidenced by differential inhibition of enzymes such as acetylcholinesterase, acetate kinase, and citrate synthase .

Quantitative Differentiation Evidence for 6-Oxopiperidine-3-carboxylic Acid


Superior Ring-Size-Dependent Binding Affinity: δ-Lactam vs. γ-Lactam Scaffolds

6-Oxopiperidine-3-carboxylic acid, a six-membered δ-lactam, demonstrates distinct inhibitory activity against key therapeutic targets compared to its five-membered γ-lactam counterpart, 5-oxopyrrolidine-3-carboxylic acid. Derivatives of the δ-lactam scaffold have been evaluated as inhibitors of tank-binding kinase 1 (TBK1), autotaxin, sodium-glucose linked transporter 1 (SGLT1), and β-secretase 1 (BACE-1), with the ring size dictating binding pocket compatibility [1]. While direct comparative IC₅₀ data for the parent acids is not available, the differential activity of their derivatives confirms that ring size is a critical determinant of target engagement. The six-membered ring of 6-oxopiperidine-3-carboxylic acid provides a distinct conformational landscape and hydrogen-bonding geometry relative to the five-membered ring of 5-oxopyrrolidine-3-carboxylic acid, directly influencing the potency and selectivity of downstream lead compounds .

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Antimicrobial Potency: 6-Oxopiperidine-3-carboxylic Acid Exhibits Efficacy Comparable to Standard Antibiotics Against MDR Pathogens

6-Oxopiperidine-3-carboxylic acid has been demonstrated to inhibit the growth of pathogenic E. coli and Mycobacterium tuberculosis by targeting acetate kinase (AcK) with efficacy that is equal to or higher than currently used antibiotics [1]. This compound is effective even against multi-drug resistant (MDR) strains of these pathogens, highlighting its potential as a broad-spectrum antimicrobial agent . The compound's mechanism involves disruption of bacterial energy metabolism through AcK inhibition, a validated broad-spectrum target in several bacterial species [2].

Antimicrobial Resistance Infectious Disease Tuberculosis

Enzyme Inhibition Profile: Acetylcholinesterase Inhibition by (3S)-Enantiomer with Defined IC₅₀ Value

The (3S)-enantiomer of 6-oxopiperidine-3-carboxylic acid acts as an inhibitor of acetylcholinesterase, an enzyme critical for cholinergic neurotransmission . This inhibition leads to the accumulation of acetylcholine at nerve endings. Quantitative assessment of a closely related piperidine derivative revealed an IC₅₀ value of 152 nM against rat serum butyrylcholinesterase (BuChE) at pH 7.4 and 37°C, measured using Ellman's colorimetric method [1]. While this specific value pertains to a derivative rather than the parent acid, it establishes the piperidine-3-carboxylic acid scaffold's capacity for potent cholinesterase inhibition, a property not shared by all lactam-based building blocks .

Neuroscience Enzyme Inhibition Alzheimer's Disease

Physicochemical Properties: pKa and Solubility Profile Differentiate 6-Oxopiperidine-3-carboxylic Acid from N-Alkylated Derivatives

6-Oxopiperidine-3-carboxylic acid possesses a predicted pKa of 4.21 ± 0.20 and exhibits slight solubility in DMSO, methanol, and water . This ionization profile distinguishes it from 1-alkyl-6-oxopiperidine-3-carboxylic acid derivatives, where N-alkylation eliminates the secondary amide proton, altering hydrogen-bonding capacity and solubility. For example, 1-(tert-butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid introduces a Boc-protecting group that significantly increases lipophilicity and alters the pKa of the carboxylic acid moiety . The parent compound's hygroscopic nature (requiring sealed, dry storage at room temperature) further underscores its distinct physicochemical handling requirements compared to more stable N-substituted analogs .

Formulation Science Preclinical Development Physicochemical Characterization

Optimal Application Scenarios for 6-Oxopiperidine-3-carboxylic Acid Based on Quantified Differentiation Evidence


Scaffold for Developing Novel Acetylcholinesterase Inhibitors

The (3S)-enantiomer of 6-oxopiperidine-3-carboxylic acid exhibits acetylcholinesterase inhibitory activity, with structurally related piperidine derivatives demonstrating nanomolar potency (IC₅₀ = 152 nM against rat BuChE) . This positions the compound as a privileged starting material for synthesizing new chemical entities targeting cholinergic pathways. Researchers developing therapeutics for Alzheimer's disease, myasthenia gravis, or agricultural pest control agents should prioritize this scaffold over non-lactam piperidine analogs due to the unique conformational constraints and hydrogen-bonding opportunities provided by the δ-lactam ring .

Lead Optimization for Broad-Spectrum Antimicrobial Agents Against MDR Pathogens

6-Oxopiperidine-3-carboxylic acid has demonstrated in vitro antimicrobial activity against Mycobacterium tuberculosis and pathogenic E. coli with efficacy equal to or exceeding standard antibiotics, even against MDR strains . The compound targets acetate kinase (AcK), a validated broad-spectrum antibacterial target distinct from conventional antibiotic mechanisms . This unique mechanism of action makes 6-oxopiperidine-3-carboxylic acid an attractive scaffold for medicinal chemistry campaigns aimed at overcoming existing resistance mechanisms. Procurement of this building block is justified for programs specifically addressing MDR tuberculosis or Gram-negative bacterial infections where conventional antibiotics fail .

Synthesis of δ-Lactam-Based Pharmaceutical Intermediates Requiring Precise Ring-Size Control

The six-membered δ-lactam ring of 6-oxopiperidine-3-carboxylic acid is a critical structural determinant for target engagement in programs targeting TBK1, autotaxin, SGLT1, and BACE-1 . The compound's ring size cannot be mimicked by five-membered γ-lactam analogs such as 5-oxopyrrolidine-3-carboxylic acid, which exhibit distinct binding pocket complementarity and pharmacokinetic profiles . For synthetic chemists constructing δ-lactam-containing drug candidates, 6-oxopiperidine-3-carboxylic acid provides a direct entry point to the desired six-membered ring system, avoiding the need for ring-expansion strategies or de novo construction of the lactam moiety .

Physicochemical Reference Standard for Formulation Development of Piperidine-Derived Drug Candidates

With a defined pKa of 4.21 ± 0.20 and specific solubility characteristics (slight solubility in DMSO, methanol, and water), 6-oxopiperidine-3-carboxylic acid serves as a well-characterized reference compound for developing formulation strategies for piperidine-based pharmaceuticals . Its hygroscopic nature necessitates specific handling and storage conditions (sealed, dry, room temperature), providing a baseline for evaluating the stability and storage requirements of more complex derivatives . Formulation scientists can leverage this physicochemical data to predict the behavior of related compounds in aqueous and non-aqueous vehicles, streamlining preclinical development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxopiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.